Dimethyl cyclobut-1-ene-1,2-dicarboxylate

Overview

Description

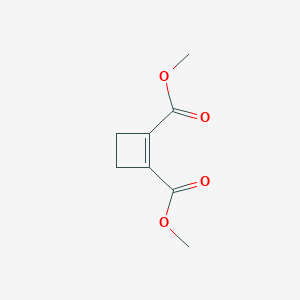

Dimethyl cyclobut-1-ene-1,2-dicarboxylate is a chemical compound with the molecular formula C8H10O4 . It is also known by other names such as dimethyl cyclobutene-1,2-dicarboxylate and 1,2-dimethyl cyclobut-1-ene-1,2-dicarboxylate .

Synthesis Analysis

The synthesis of Dimethyl cyclobut-1-ene-1,2-dicarboxylate involves several steps. For instance, photocycloaddition of dimethyl cyclobut-1-ene-1,2-dicarboxylate with cyclohexene resulted in two photoadducts . Another method involved the thermally induced [2+3] cycloadditions of certain monocyclic aziridines to dimethyl 1-cyclobutene-1,2-dicarboxylate .Molecular Structure Analysis

The molecular structure of Dimethyl cyclobut-1-ene-1,2-dicarboxylate is determined by its molecular formula, C8H10O4 . The InChI code for this compound is 1S/C8H10O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h3-4H2,1-2H3 .Chemical Reactions Analysis

Dimethyl cyclobut-1-ene-1,2-dicarboxylate undergoes various chemical reactions. For example, photocycloaddition of this compound with cyclohexene resulted in two photoadducts . Another reaction involved the thermally induced [2+3] cycloadditions of certain monocyclic aziridines to this compound .Physical And Chemical Properties Analysis

Dimethyl cyclobut-1-ene-1,2-dicarboxylate has a molecular weight of 170.16 g/mol . It has a topological polar surface area of 52.6 Ų and a complexity of 226 . It has a melting point of 45-46 degrees .Scientific Research Applications

Chemical Synthesis

Dimethyl cyclobut-1-ene-1,2-dicarboxylate is used in chemical synthesis . It’s a versatile compound that can be used to create a variety of other chemicals .

Diels-Alder Reactions

This compound is used in Diels-Alder reactions . In a study, it was used for the synthesis of benzocyclobutene and a bis-annelated derivative . The reaction involved the addition of dimethyl cyclobut-1-ene-1,2-dicarboxylate to an appropriate diene and subsequent aromatization of the resulting six-membered ring .

Synthesis of Benzocyclobutenes

Dimethyl cyclobut-1-ene-1,2-dicarboxylate is used in the synthesis of benzocyclobutenes . These are important compounds in organic chemistry with potential applications in pharmaceuticals and materials science .

Potential Mtb ATP Synthase Inhibitors

There is ongoing research into the use of cyclobut-3-ene-1,2 Dione derivatives, which could potentially be synthesized from dimethyl cyclobut-1-ene-1,2-dicarboxylate, as inhibitors of Mtb ATP synthase . This could have significant implications for the treatment of tuberculosis .

Material Science

Given its chemical structure, dimethyl cyclobut-1-ene-1,2-dicarboxylate could potentially be used in the development of new materials. While specific applications in this field are not mentioned in the search results, the potential for such use exists given the compound’s reactivity and the possibility of creating complex structures through reactions like the Diels-Alder reaction .

Pharmaceutical Research

As mentioned above, derivatives of dimethyl cyclobut-1-ene-1,2-dicarboxylate could potentially be used in the development of new drugs . This makes it a compound of interest in pharmaceutical research .

properties

IUPAC Name |

dimethyl cyclobutene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWIAJMHYRJHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40312058 | |

| Record name | Dimethyl cyclobut-1-ene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl cyclobut-1-ene-1,2-dicarboxylate | |

CAS RN |

1128-10-5 | |

| Record name | 1128-10-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl cyclobut-1-ene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Dimethyl cyclobut-1-ene-1,2-dicarboxylate in organic synthesis?

A1: Dimethyl cyclobut-1-ene-1,2-dicarboxylate serves as a valuable building block in organic synthesis. Its key application lies in its ability to participate in Diels-Alder reactions with dienes. This reaction enables the formation of six-membered rings, which can subsequently undergo aromatization to generate compounds like benzocyclobutene and its derivatives [].

Q2: Can Dimethyl cyclobut-1-ene-1,2-dicarboxylate be used to synthesize complex molecules?

A2: Yes, Dimethyl cyclobut-1-ene-1,2-dicarboxylate can be utilized to synthesize complex molecules. For instance, it reacts with cyclohexene in a photocycloaddition reaction, ultimately yielding trans-cyclohexyl-1,2-bisacrylate []. This bisacrylate serves as a versatile intermediate for synthesizing various other compounds, including trans-octahydro-1H-inden-2-ols and trans-hexahydro-1H-inden-2-one, through unique stereoselective intramolecular reactions [].

Q3: Are there any enzymatic methods for selective hydrolysis of Dimethyl cyclobut-1-ene-1,2-dicarboxylate?

A3: Yes, researchers have demonstrated the selective hydrolysis of Dimethyl cyclobut-1-ene-1,2-dicarboxylate to its corresponding monoester using enzymes. Both commercially available immobilized lipase B from Candida antarctica and porcine liver esterase proved effective for this transformation, achieving yields of 78% and 87%, respectively []. This enzymatic approach offers a milder and potentially more environmentally friendly alternative to traditional chemical hydrolysis methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone](/img/structure/B74006.png)